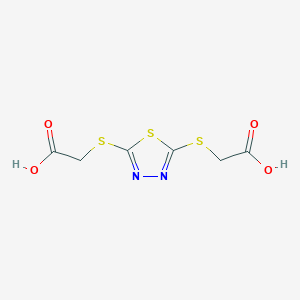

2,5-Bis(carboxymethylthio)-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-(carboxymethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S3/c9-3(10)1-13-5-7-8-6(15-5)14-2-4(11)12/h1-2H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWZLZORCZNETP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NN=C(S1)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399889 | |

| Record name | SBB039262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30843-69-7 | |

| Record name | SBB039262 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Carboxymethylthio 1,3,4 Thiadiazole and Analogues

Classical and Contemporary Cyclization Approaches to the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is a significant scaffold in medicinal and materials chemistry. tandfonline.com Its synthesis has been achieved through various cyclization strategies, starting from accessible acyclic precursors.

The cyclization of thiosemicarbazide (B42300) and its derivatives is a cornerstone for the synthesis of 2-amino- or 2,5-disubstituted-1,3,4-thiadiazoles. sbq.org.brsbq.org.br This method involves the reaction of a thiosemicarbazide with a one-carbon electrophile, such as a carboxylic acid, acyl chloride, or orthoester, typically under acidic conditions to facilitate dehydration and ring closure. nih.govnih.govbu.edu.eg

The mechanism generally begins with the acylation of the thiosemicarbazide, followed by an intramolecular cyclodehydration. sbq.org.br A variety of dehydrating agents can be employed, including strong acids like sulfuric acid or polyphosphoric acid (PPA), as well as reagents like phosphorus oxychloride. tandfonline.comderpharmachemica.com For instance, the reaction of thiosemicarbazide with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE) provides a one-pot method to synthesize 2-amino-1,3,4-thiadiazoles. nih.gov Oxidative cyclization of thiosemicarbazones, derived from thiosemicarbazides and aldehydes, using reagents like ferric chloride, is another effective route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govresearchgate.net

Table 1: Examples of Reagents for Cyclization of Thiosemicarbazide Derivatives

| Starting Material | Reagent | Product Type |

| Thiosemicarbazide | Carboxylic Acid / H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazide | Acetyl Chloride | 2-Amino-5-methyl-1,3,4-thiadiazole nih.gov |

| Thiosemicarbazide | Carboxylic Acid / POCl₃ | 2-Amino-5-substituted-1,3,4-thiadiazole nih.gov |

| Thiosemicarbazone | Ferric Chloride | 2-Amino-5-substituted-1,3,4-thiadiazole nih.gov |

Acylhydrazines (or hydrazides) serve as versatile precursors for 1,3,4-thiadiazoles. nih.gov A common strategy involves the reaction of an acylhydrazine with a sulfur-containing reagent like carbon disulfide or an isothiocyanate. sbq.org.br The reaction with carbon disulfide in a basic medium typically leads to the formation of a dithiocarbazate intermediate, which can then be cyclized. nih.gov For example, treatment of a bis-acid hydrazide with carbon disulfide in ethanolic potassium hydroxide, followed by reaction with hydrazine (B178648) hydrate (B1144303), can lead to more complex thiadiazole-containing structures. nih.gov

Alternatively, direct coupling of acylhydrazines with primary nitroalkanes, mediated by elemental sulfur and sodium sulfide (B99878), offers a modern and mild approach to multi-functionalized 1,3,4-thiadiazoles, showcasing excellent functional group tolerance. nih.govresearchgate.net Thionating agents, such as Lawesson's reagent, can convert N,N'-diacylhydrazines into 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org

The conversion of a 1,3,4-oxadiazole (B1194373) ring into a 1,3,4-thiadiazole ring is a viable, albeit less common, synthetic strategy. sbq.org.br This transformation represents a bioisosteric replacement of the oxygen atom with a sulfur atom. sbq.org.br The reaction is typically achieved by heating the 1,3,4-oxadiazole with a thionating agent. A classic reagent for this purpose is phosphorus pentasulfide (P₂S₅). tandfonline.com More recently, thiourea (B124793) has been introduced as a convenient and effective reagent for the direct conversion of 2,5-diaryl-1,3,4-oxadiazoles to the corresponding 1,3,4-thiadiazoles. tandfonline.comtandfonline.com This method, however, can require longer reaction times compared to other cyclization approaches. sbq.org.br

Targeted Synthesis of 2,5-Bis(carboxymethylthio)-1,3,4-Thiadiazole

The synthesis of the title compound, this compound, starts from the readily available precursor, 2,5-dimercapto-1,3,4-thiadiazole (B142945). This precursor is synthesized from hydrazine and carbon disulfide. nih.gov The two mercapto groups are then functionalized.

The most direct route to this compound is the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (which exists in a tautomeric equilibrium with its thione form) with a two-carbon synthon bearing a carboxylic acid group or a precursor. eprajournals.com This is a nucleophilic substitution reaction where the sulfur atoms of the dimercapto-thiadiazole act as nucleophiles.

The typical alkylating agent is a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters (e.g., ethyl bromoacetate). nih.gov The reaction is carried out in the presence of a base to deprotonate the thiol groups, thereby generating the more nucleophilic thiolate anions. Common bases include potassium carbonate, sodium hydroxide, or sodium ethoxide. nih.govresearchgate.net The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. nih.gov The use of two equivalents of the alkylating agent ensures the dialkylation of both mercapto groups. Subsequent hydrolysis of the ester groups, if an ester was used, yields the final di-acid product.

Table 2: Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole

| Alkylating Agent | Base | Solvent | Product |

| Ethyl bromobutyrate | K₂CO₃ | DMF | Diethyl 4,4'-[(1,3,4-thiadiazole-2,5-diyl)bis(sulfanediyl)]dibutanoate nih.gov |

| Benzyl chloride | NaH | DMF | 2,5-Bis(benzylthio)-1,3,4-thiadiazole acs.org |

| Benzyl chloride | NaOH | Water/Ethanol | 2,5-Bis(benzylthio)-1,3,4-thiadiazole researchgate.net |

| ω-Haloalkanes | NaH | THF | Symmetrical bis-thiadiazoles mdpi.com |

While the stepwise synthesis involving the preparation of 2,5-dimercapto-1,3,4-thiadiazole followed by alkylation is robust, one-pot procedures are sought after for their efficiency and reduced waste. One-pot syntheses for 2,5-disubstituted-1,3,4-thiadiazoles often combine the cyclization and functionalization steps. For instance, a one-pot, two-step synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved from aldehydes and hydrazides using Lawesson's reagent, which facilitates both thionation and cyclization. semanticscholar.org

A chemoselective one-pot method for synthesizing 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and carbon disulfide has been developed. While not directly yielding the title compound, these methodologies highlight the potential for developing a one-pot synthesis for this compound, possibly by starting from hydrazine, carbon disulfide, and chloroacetic acid under carefully controlled conditions. Ultrasonic irradiation has also been employed to facilitate the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, offering high yields in short reaction times. researchgate.net

Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 1,3,4-thiadiazole derivatives to minimize hazardous substances, reduce reaction times, and improve energy efficiency. tandfonline.comnanobioletters.com Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the implementation of solvent-free or environmentally benign solvent systems.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,4-thiadiazoles, offering significant advantages over conventional heating methods. nih.govrjptonline.orgproquest.com This technique provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. proquest.comresearchgate.net For instance, the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from the reaction of substituted aryl acids with thiosemicarbazide in the presence of a dehydrating agent like POCl₃ can be achieved in minutes under microwave irradiation, compared to several hours with conventional refluxing. proquest.comasianpubs.org This efficiency is a hallmark of green synthesis, minimizing energy consumption and the potential for side-product formation. nanobioletters.com

The synthesis of various 1,3,4-thiadiazole derivatives, such as Schiff bases, has been successfully achieved using microwave-assisted methods, often resulting in high yields (80-90%) in a fraction of the time required by traditional approaches. researchgate.net This rapid and efficient methodology is not only economical but also aligns with the green chemistry goal of process intensification. nanobioletters.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly route for synthesizing 1,3,4-thiadiazole scaffolds. tandfonline.comtandfonline.comscilit.com Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, leading to high-yield synthesis in shorter reaction times, often under milder conditions and sometimes in the absence of solvents. tandfonline.comtandfonline.comresearchgate.net This method has been successfully applied to multicomponent reactions for synthesizing complex 1,3,4-thiadiazole hybrids, achieving excellent yields (91–97%) in as little as 55–65 minutes. semanticscholar.org The benefits of this approach include high atom economy, excellent carbon efficiency, and often catalyst-free conditions, making it a highly attractive green protocol. tandfonline.comsemanticscholar.org

| Green Synthetic Method | Key Advantages | Typical Reaction Time | Typical Yields |

| Microwave-Assisted | Rapid heating, reduced reaction time, higher yields, cleaner reactions. nih.govproquest.comresearchgate.net | Minutes. nanobioletters.comproquest.com | 75-90%. nanobioletters.com |

| Ultrasound-Assisted | Shorter reaction times, high yields, solvent-free conditions, high atom economy. tandfonline.comtandfonline.comsemanticscholar.org | 55-65 minutes. semanticscholar.org | 91-97%. semanticscholar.org |

Advanced Synthetic Techniques for Scaffold Construction

Beyond green chemistry approaches, advanced synthetic methodologies are being developed to construct the 1,3,4-thiadiazole scaffold with greater efficiency and molecular diversity. These techniques include one-pot multicomponent reactions and the use of novel catalytic systems.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are a powerful tool for building molecular complexity. nih.gov This approach is highly valued for its efficiency, atom economy, and ability to generate diverse libraries of compounds from simple starting materials. A notable example is the one-pot synthesis of 1,3,4-thiadiazole-thiazolidine-4-one hybrids from the reaction of a 5-substituted phenyl-1,3,4-thiadiazol-2-amine, a substituted benzaldehyde, and 2-mercaptoacetic acid. nih.gov Similarly, MCRs utilizing thiocarbohydrazide (B147625) have been developed as a new route for synthesizing 1,3,4-thiadiazine and 1,3,4-thiadiazole derivatives. researchgate.net

One-Pot Synthesis Using Novel Reagents:

Efficient one-pot syntheses of 2,5-disubstituted-1,3,4-thiadiazoles have been developed using reagents like Lawesson's reagent. semanticscholar.org This method allows for the synthesis of these compounds in moderate-to-high yields from aryl hydrazides and aryl aldehydes in a two-step, one-pot procedure. semanticscholar.org Such strategies simplify reaction procedures and workups, which is a significant advantage over multi-step syntheses that often require purification of intermediates. semanticscholar.org

The synthesis of the parent compound, this compound, typically starts from 2,5-dimercapto-1,3,4-thiadiazole. The alkylation of this starting material with reagents like ethyl bromobutyrate in the presence of a base like potassium carbonate is a key step. nih.gov Subsequent hydrazinolysis of the resulting ester yields the corresponding bis-acid hydrazide, which can then be further modified. nih.gov

| Advanced Technique | Description | Key Advantages |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. nih.gov | High efficiency, atom economy, molecular diversity, simplified procedures. nih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in the same flask without isolating intermediates. semanticscholar.org | Reduced waste, saves time and resources, improved overall yield. semanticscholar.org |

| Novel Catalysts/Reagents | Use of reagents like Lawesson's reagent or catalysts such as DABCO. semanticscholar.orgnih.gov | Enables new transformations, improves reaction efficiency under milder conditions. semanticscholar.orgnih.gov |

These advanced methods, combined with green chemistry principles, are paving the way for the sustainable and efficient production of this compound and a wide array of its analogues for further investigation.

Chemical Reactivity and Derivatization Strategies

Functionalization at C-2 and C-5 Positions of the Thiadiazole Ring

The C-2 and C-5 positions of the 1,3,4-thiadiazole (B1197879) ring are readily functionalized, most commonly starting from the precursor 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD). The sulfur atoms provide nucleophilic sites for the introduction and subsequent modification of various side chains.

Introduction of Carboxymethylthio Moieties

The synthesis of 2,5-Bis(carboxymethylthio)-1,3,4-thiadiazole and its related esters is typically achieved through the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole. This reaction involves treating DMTD with an appropriate halo-alkanoic acid or its ester, such as ethyl chloroacetate (B1199739) or ethyl bromobutyrate, in the presence of a base. nih.govmdpi.com

For instance, the reaction of DMTD with ethyl bromobutyrate in dimethylformamide (DMF) using potassium carbonate as the base yields the corresponding diethyl ester, diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate, in high yield (92%). nih.govmdpi.com A similar reaction with a haloacetic acid derivative would produce the direct precursor to the target compound. The resulting ester can then be hydrolyzed to afford the di-acid, this compound. This nucleophilic substitution reaction is a foundational method for creating 2,5-disubstituted thioether derivatives of the 1,3,4-thiadiazole core. researchgate.net

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

| 2,5-Dimercapto-1,3,4-thiadiazole | Ethyl bromobutyrate | K₂CO₃ / DMF | Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | 92% | nih.govmdpi.com |

| 2,5-Dimercapto-1,3,4-thiadiazole | Benzyl chloride | - | 2,5-Bis(benzylthio)-1,3,4-thiadiazole | - | osi.lvresearchgate.net |

Subsequent Modifications of the Carboxymethylthio Groups

The terminal carboxylic acid functionalities of this compound are key handles for extensive derivatization. These groups can be converted into a variety of other functional groups, leading to new classes of compounds with potentially unique properties.

A common strategy involves the conversion of the corresponding bis-ester into a bis-acid hydrazide. nih.govmdpi.com This is accomplished through hydrazinolysis, typically by refluxing the bis-ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. nih.govmdpi.com The resulting bis-acid hydrazide is a stable intermediate that serves as a versatile precursor for the synthesis of other heterocyclic systems. nih.gov

The bis-acid hydrazide can undergo condensation with alkyl or aryl isothiocyanates to yield bis-acid thiosemicarbazides in good yields (86%–89%). nih.govmdpi.com These thiosemicarbazide (B42300) precursors can then be cyclized under different conditions to form various new heterocyclic rings appended to the thiadiazole core. nih.gov

1,2,4-Triazoles: Thermal intramolecular cyclodehydration in an alkaline medium (e.g., 2N NaOH) converts the thiosemicarbazides into 2,5-bis[(4-aryl/alkyl-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole derivatives. nih.gov

1,3,4-Thiadiazoles: Treatment of the thiosemicarbazides with sulfuric acid at low temperatures furnishes new 2-aminoalkyl/aryl-1,3,4-thiadiazole structures. nih.gov

1,3,4-Oxadiazoles: Oxidative cyclization using reagents like iodine in an alkaline solution (I₂/KI in NaOH) transforms the thiosemicarbazides into the corresponding alkyl/arylamino-1,3,4-oxadiazoles. nih.gov

Furthermore, the bis-acid hydrazide itself can be used to synthesize 1,3,4-oxadiazole (B1194373) rings directly through cyclocondensation with reagents like carbon disulfide or aromatic acid chlorides. nih.govmdpi.com The carboxylic acid groups can also be converted into amides via acylation of amines, a common strategy in medicinal chemistry to generate compounds with diverse biological activities. nih.gov

| Starting Material | Reagents | Product Type | Reference |

| Diethyl Ester Derivative | Hydrazine Hydrate | Bis-Acid Hydrazide | nih.govmdpi.com |

| Bis-Acid Hydrazide | Alkyl/Aryl Isothiocyanates | Bis-Acid Thiosemicarbazide | nih.govmdpi.com |

| Bis-Acid Thiosemicarbazide | NaOH (alkaline medium) | Appended 1,2,4-Triazole (B32235) Rings | nih.gov |

| Bis-Acid Thiosemicarbazide | H₂SO₄ | Appended 1,3,4-Thiadiazole Rings | nih.gov |

| Bis-Acid Thiosemicarbazide | I₂/KI in NaOH | Appended 1,3,4-Oxadiazole Rings | nih.gov |

| Bis-Acid Hydrazide | Carbon Disulfide, KOH | Appended 1,3,4-Oxadiazole Rings | nih.govmdpi.com |

Synthesis of Bis-Thiadiazole Architectures and Linker Chemistry

The 1,3,4-thiadiazole moiety can be incorporated into larger, dimeric structures known as bis-thiadiazoles. These molecules consist of two thiadiazole rings connected by a linker, and their synthesis allows for precise control over the distance and orientation between the two heterocyclic units.

Preparation of Symmetrical Bis-Thiadiazoles

Symmetrical bis-thiadiazoles are commonly synthesized by reacting two equivalents of a mercapto-thiadiazole derivative with one equivalent of a di-electrophile, such as an α,ω-dihaloalkane. mdpi.comnih.gov For example, the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) with various dibromoalkanes (e.g., dibromoethane, dibromopropane, dibromobutane) produces symmetrical bis-thiadiazole ligands where the two rings are bridged by an alkyl chain. mdpi.comnih.gov

Optimizing the reaction conditions is crucial to favor the formation of the di-substituted bis-thiadiazole product over the mono-substituted haloalkylthio derivative. Studies have shown that using a reactant ratio of approximately 2:1 (thiadiazole:dihaloalkane) is most effective for maximizing the yield of the desired symmetrical bis-thiadiazole. mdpi.com

Bridging Strategies with Diverse Linkers

Alkyl chains of varying lengths are the most common linkers, providing a systematic way to control the spacing between the thiadiazole units. Linkers such as ethylene, propylene, and butylene have been successfully employed. mdpi.comnih.gov The choice of linker length can affect the coordination modes of the resulting ligand. For example, longer, more flexible hydrocarbon bridges can lead to greater diversity in the formation of coordination architectures with metal ions like silver(I). mdpi.com

While simple alkyl chains are prevalent, other types of linkers have been used to create more complex bis-heterocyclic systems. For instance, piperazine-based linkers have been used to synthesize bis(thiadiazole) hybrids with potential anti-cancer activity. nih.gov Similarly, hexane-1,6-diyl linkers have been prepared from bis(3-phenylthiourea) precursors. nih.gov These examples highlight the versatility of linker chemistry in designing bis-thiadiazole architectures for specific applications.

| Thiadiazole Precursor | Linker Source (Electrophile) | Linker Type | Reference |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1,2-Dibromoethane | Ethylene (-CH₂CH₂-) | mdpi.comnih.gov |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1,3-Dibromopropane | Propylene (-CH₂(CH₂)CH₂-) | mdpi.comnih.gov |

| 2-Mercapto-5-methyl-1,3,4-thiadiazole | 1,4-Dibromobutane | Butylene (-CH₂(CH₂)₂CH₂-) | mdpi.comnih.gov |

| Bis(thiosemicarbazone) | - | Piperazine | nih.gov |

| Bis(3-phenylthiourea) | - | Hexamethylene | nih.gov |

Heterocyclic Ring Annulation and Fusion Chemistry

As detailed in Section 3.1.2, the bis-acid hydrazide derived from this compound is a key intermediate for this purpose. nih.govmdpi.com The subsequent conversion to thiosemicarbazides and their cyclization provides a reliable route to construct 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole rings. nih.gov Although these new rings are not directly fused to the central 1,3,4-thiadiazole core in a classical annulation sense, they are covalently tethered to it, creating large, multi-heterocyclic structures.

In other contexts, fused systems like imidazo[2,1-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b] nih.goveprajournals.comnih.govthiadiazines have been synthesized, but these reactions typically start from 2-amino-1,3,4-thiadiazole (B1665364) derivatives rather than 2,5-bis(thio)-substituted precursors. rsc.orgjocpr.com This indicates that the reactivity pattern for true ring fusion is highly dependent on the nature of the substituents at the C-2 and C-5 positions. For this compound, derivatization and cyclization of the side chains remains the primary strategy for elaborating its heterocyclic structure. nih.gov

Integration with Triazole and Oxadiazole Systems

The carboxylic acid functionalities of this compound are key to its derivatization. A common strategy involves converting the bis-carboxylic acid into a bis-acid hydrazide. This is typically achieved through esterification followed by hydrazinolysis with hydrazine hydrate. nih.gov The resulting bis-acid hydrazide is a crucial intermediate that can undergo cyclization reactions to form various five-membered heterocyclic rings, including 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.gov

The synthesis of triazole-appended thiadiazole derivatives often proceeds through a bis-thiosemicarbazide intermediate, formed by reacting the bis-acid hydrazide with alkyl or aryl isothiocyanates. nih.gov Subsequent intramolecular cyclodehydration of the thiosemicarbazide in an alkaline medium, such as 2N sodium hydroxide, yields the corresponding 1,2,4-triazole-3-thione derivatives. nih.gov

Alternatively, the bis-acid hydrazide can be used to synthesize oxadiazole rings. One method involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide, which leads to the formation of 2-mercapto-1,3,4-oxadiazole moieties. nih.gov Another approach is the oxidative cyclization of the thiosemicarbazide precursors using reagents like an iodine/potassium iodide mixture in an alkaline solution to furnish alkyl/arylamino-1,3,4-oxadiazoles. nih.gov Furthermore, cyclocondensation of the bis-acid hydrazide with aromatic acid chlorides using a dehydrating agent like phosphorus pentoxide can yield 2,5-disubstituted-1,3,4-oxadiazole derivatives. nih.gov

Table 1: Synthesis of Triazole and Oxadiazole Derivatives from a Thiadiazole Core

| Target Heterocycle | Key Intermediate | Primary Reagent(s) | Reaction Condition | Resulting Moiety | Reference |

|---|---|---|---|---|---|

| 1,2,4-Triazole-3-thione | Bis-thiosemicarbazide | Alkyl/Aryl isothiocyanate | Alkaline medium (e.g., 2N NaOH), heat | 4-Aryl/alkyl-2,4-dihydro-1,2,4-triazol-3-thione | nih.gov |

| 4-Amino-1,2,4-triazole-3-thione | Bis-acid hydrazide | Carbon disulfide, KOH, Hydrazine hydrate | Reflux | 4-Amino-2,4-dihydro-1,2,4-triazol-3-thione | nih.gov |

| 2-Mercapto-1,3,4-oxadiazole | Bis-acid hydrazide | Carbon disulfide, KOH | Reflux | 5-Mercapto-1,3,4-oxadiazole | nih.gov |

| Alkyl/arylamino-1,3,4-oxadiazole | Bis-thiosemicarbazide | Iodine/Potassium iodide | Alkaline medium (e.g., 4% NaOH), reflux | 5-(Alkyl/arylamino)-1,3,4-oxadiazole | nih.gov |

| 2,5-Disubstituted-1,3,4-oxadiazole | Bis-acid hydrazide | Aromatic acid chlorides, P₂O₅ | - | 2-Aryl-1,3,4-oxadiazole | nih.gov |

Formation of Schiff Base and Azo Conjugates

Schiff Bases: Schiff bases, characterized by the azomethine (-C=N-) group, are another important class of derivatives. These are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net In the context of this compound derivatives, Schiff bases can be synthesized after converting the initial scaffold into an amino-functionalized intermediate. For example, the bis-acid hydrazide can be cyclized to form a 4-amino-1,2,4-triazole-3-thione derivative. nih.gov This product, possessing a primary amino group, can then readily react with various substituted benzaldehydes in refluxing ethanol, often with an acid catalyst, to yield the corresponding Schiff bases. nih.govjocpr.com Similarly, the bis-acid hydrazide itself can be condensed with aldehydes to form hydrazone-based Schiff bases. researchgate.net

Azo Conjugates: Azo compounds, containing the characteristic -N=N- linkage, are synthesized via a diazotization-coupling reaction sequence. nih.gov This process requires an aromatic primary amine derivative of the thiadiazole core. The synthesis begins with the diazotization of the 2-amino-5-aryl-1,3,4-thiadiazole derivative using a mixture of sodium nitrite (B80452) and a strong acid (like hydrochloric acid) at low temperatures (0-5 °C) to form a stable diazonium salt. nih.govuobaghdad.edu.iq This diazonium salt then acts as an electrophile in a subsequent azo coupling reaction with an electron-rich aromatic compound (the coupling component), such as aniline, N,N-dimethylaniline, or phenol. nih.gov The coupling reaction is an electrophilic aromatic substitution, yielding the brightly colored azo dye. nih.gov

Table 2: Synthesis of Schiff Base and Azo Conjugates

| Derivative Type | Starting Moiety | Key Reaction | Reagents | Resulting Linkage | Reference |

|---|---|---|---|---|---|

| Schiff Base | Amino-functionalized thiadiazole (e.g., aminotriazole) | Condensation | Aromatic aldehydes | Azomethine (-CH=N-) | nih.gov |

| Schiff Base (Hydrazone) | Acid hydrazide | Condensation | Aromatic aldehydes | Hydrazone (-CO-NH-N=CH-) | researchgate.net |

| Azo Conjugate | Amino-functionalized thiadiazole | Diazotization & Azo Coupling | 1. NaNO₂/HCl 2. Electron-rich aromatic (e.g., phenol, aniline) | Azo (-N=N-) | nih.gov |

Reaction Mechanisms of Derivatization Processes

The derivatization of the this compound scaffold into triazole, oxadiazole, Schiff base, and azo conjugates involves several distinct reaction mechanisms.

Triazole and Oxadiazole Formation: The cyclization of thiosemicarbazide precursors is a key step.

Triazole-thione synthesis proceeds via an intramolecular cyclodehydration in an alkaline medium. The base deprotonates a nitrogen atom, facilitating a nucleophilic attack on the thiocarbonyl carbon, followed by the elimination of a water molecule to form the stable triazole ring. nih.gov

Oxadiazole synthesis from the same thiosemicarbazide precursor occurs through oxidative cyclization. The oxidizing agent (e.g., iodine) facilitates the removal of hydrogen sulfide (B99878) (H₂S) rather than water, leading to the formation of the oxadiazole ring. nih.gov When starting from an acid hydrazide, reaction with phosgene (B1210022) or thiophosgene (B130339) analogs followed by cyclization is a common route. For example, reaction with carbon disulfide and subsequent treatment leads to the oxadiazole-thione. nih.gov

Schiff Base Formation: The mechanism for Schiff base (imine) formation is a well-established nucleophilic addition-elimination reaction. It begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable carbinolamine intermediate. Following a proton transfer, the hydroxyl group is eliminated as a water molecule, and a double bond is formed between the carbon and nitrogen, yielding the final imine or Schiff base. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. jocpr.com

Azo Conjugate Formation: This is a two-step process.

Diazotization: A primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The mechanism involves the formation of a nitrosonium ion (NO⁺), which is attacked by the amine. A series of proton transfers and the elimination of a water molecule leads to the formation of the R-N≡N⁺ cation. nih.gov

Azo Coupling: The resulting diazonium ion is a weak electrophile that reacts with an activated aromatic ring (the coupling component) in an electrophilic aromatic substitution reaction. The electron-donating group on the coupling component directs the substitution, typically to the para position, resulting in the formation of the azo linkage (-N=N-). nih.gov

Advanced Structural Elucidation Methodologies

Spectroscopic Analysis Techniques for Molecular Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 2,5-Bis(carboxymethylthio)-1,3,4-thiadiazole by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively reported, the expected chemical shifts can be inferred from analogous structures.

¹H NMR: The proton NMR spectrum is anticipated to show two key signals corresponding to the protons of the carboxymethylthio substituents. A singlet for the methylene (B1212753) protons (-S-CH₂ -COOH) would likely appear in the region of 3.5-4.5 ppm. The chemical shift is influenced by the adjacent sulfur atom and the carboxylic acid group. The acidic proton of the carboxyl group (-COOH ) would be observed as a broad singlet at a significantly downfield position, typically above 10 ppm, and is readily exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. The carbon atom of the methylene group (-S-C H₂-COOH) is expected to resonate in the range of 30-40 ppm. The carbonyl carbon of the carboxylic acid group (-C OOH) would appear significantly downfield, typically between 170-180 ppm. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are expected to be in the aromatic region, with the C-S carbons appearing around 160-170 ppm. For a similar compound, 2,5-bis(benzylthio)-1,3,4-thiadiazole, the thiadiazole carbon signal was observed at 174.3 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY experiment would show no correlations, as the methylene and carboxylic acid protons are not on adjacent carbons. An HSQC experiment would show a correlation between the methylene protons and their directly attached carbon atom.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| -S-CH₂ -COOH | 3.5 - 4.5 | Singlet |

| -COOH | >10 | Broad Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| -S-C H₂-COOH | 30 - 40 |

| -C OOH | 170 - 180 |

| C -S (Thiadiazole ring) | 160 - 170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. The C-S stretching vibrations are typically weaker and appear in the fingerprint region, between 600 and 800 cm⁻¹. The C=N stretching of the thiadiazole ring is expected around 1600-1650 cm⁻¹. For a related compound, diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate, strong absorption bands were observed at 1740 cm⁻¹ (C=O) and 1270 cm⁻¹ (C-O). nih.gov

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic acid) | ~1700 | Strong, Sharp |

| C=N (Thiadiazole ring) | 1600 - 1650 | Medium |

| C-O (Carboxylic acid) | 1200 - 1300 | Medium |

| C-S | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₆H₆N₂O₄S₃), the molecular ion peak [M]⁺ would be expected at m/z 266. Fragmentation would likely involve the loss of the carboxylic acid groups (-COOH, 45 amu) or the entire carboxymethyl side chains (-CH₂COOH, 59 amu). The fragmentation pattern of related 2,5-disubstituted-1,3,4-thiadiazoles often shows cleavage of the substituent groups from the central thiadiazole ring. nih.gov

Elemental Analysis and Purity Assessment Methods

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. For this compound (C₆H₆N₂O₄S₃), the theoretical elemental composition would be:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 27.08% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.27% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.52% |

| Oxygen | O | 16.00 | 4 | 64.00 | 24.04% |

| Sulfur | S | 32.07 | 3 | 96.21 | 36.15% |

| Total | 266.41 | 100.00% |

Experimental values from an elemental analyzer should closely match these theoretical percentages to confirm the purity and elemental composition of the compound. Purity is also typically assessed by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), which would ideally show a single spot or peak for the pure compound.

Computational and Theoretical Investigations of 2,5 Bis Carboxymethylthio 1,3,4 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the physicochemical properties of 1,3,4-thiadiazole (B1197879) derivatives. dergipark.org.tr These calculations provide a detailed picture of the molecule's electronic landscape and structural preferences.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

Theoretical geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For flexible molecules such as 2,5-Bis(carboxymethylthio)-1,3,4-thiadiazole, which has rotatable bonds in its side chains, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative stabilities.

Computational studies on related 1,3,4-thiadiazole compounds have successfully predicted their molecular structures. mdpi.com These predicted geometries can be validated by comparison with experimental data from techniques like single-crystal X-ray diffraction, which provides precise measurements of bond lengths and angles in the solid state. mdpi.com Such analyses confirm the planarity of the central 1,3,4-thiadiazole ring and determine the orientation of its substituents. mdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations are employed to compute the theoretical vibrational frequencies and intensities of a molecule. These calculated spectra are then compared with experimental data to provide a detailed assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsion of bonds. researchgate.net

Potential Energy Distribution (PED) analysis is often used in conjunction with these calculations to quantify the contribution of individual bond stretches and angle bends to each normal mode of vibration. semanticscholar.org This detailed assignment is critical for confirming the molecular structure and understanding the intramolecular forces within thiadiazole derivatives. researchgate.net

Docking Studies with Biomolecular Targets

Molecular docking is a prominent computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions.

Numerous studies have employed docking to investigate the potential of various 1,3,4-thiadiazole derivatives as inhibitors of specific biological targets. These studies have identified key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's active site. For instance, different thiadiazole compounds have been docked against targets including the c-Met receptor, SARS-CoV-2 main protease, VEGFR-2, and BRAF kinase, revealing their potential as lead compounds for anticancer and antiviral therapies. nih.govjcdr.netnih.gov The binding energy values obtained from these simulations help to rank compounds based on their predicted inhibitory potency. jcdr.net

Table 1: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives

| Compound Class | Biomolecular Target | Key Findings |

| Novel 2,5-disubstituted-1,3,4-thiadiazoles | Hepatocyte growth factor receptor (c-Met) | Binding is dominantly stabilized by hydrophobic interactions; some compounds form polar hydrogen bonds. |

| bis- jcdr.netresearchgate.net20.198.91thiadiazol-2-imines | SARS-CoV-2 Main Protease (Mpro) | Compounds showed good binding affinity, with interactions involving H-bonds and hydrophobic contacts. |

| 5-({[-(aryl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | A derivative with a nitrophenyl group showed a high binding score (-8.9 kcal/mol) and formed four hydrogen bonds with the target. |

| Benzothiazoles bearing 1,3,4-thiadiazole | VEGFR-2 and BRAF Kinase | The most active compounds showed binding patterns compatible with inhibition, interacting in a manner similar to known inhibitors like sorafenib. |

Theoretical Studies on Non-Linear Optical Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is valuable for applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of molecules by computing parameters such as the first hyperpolarizability (β). A high β value is indicative of significant NLO activity. semanticscholar.org

Computational studies on some heterocyclic compounds, including those with structures related to thiadiazoles, have been performed to evaluate their potential as NLO materials. semanticscholar.orgresearchgate.net These investigations explore how the arrangement of electron-donating and electron-accepting groups within the molecule can enhance its NLO response. Such theoretical screenings help identify promising candidates for the development of new materials with advanced optical properties.

Natural Bond Orbital Analysis and Reactivity Indices

Detailed research findings and data tables for this section are pending the availability of specific computational studies on this compound.

Preclinical and Mechanistic Biological Activity Research

Investigations into Antimicrobial Mechanisms

The toxophoric –N=C-S- grouping within the 1,3,4-thiadiazole (B1197879) ring is believed to contribute to its diverse biocidal activities. ut.ac.ir Research has consistently demonstrated the potential of its derivatives in combating various microbial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, B. subtilis, MDR-TB)

Derivatives of 1,3,4-thiadiazole have shown notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have reported that many synthesized compounds are particularly active against Gram-positive bacteria. ut.ac.ir For instance, certain 2-aryl-5-(6'-chloro-1',3'-benzothiazol-2-yl-amino)-1,3,4-thiadiazoles have demonstrated potent activity against Staphylococcus aureus and E. coli. gavinpublishers.com Similarly, newly synthesized 1,3,4-thiadiazoles incorporating a D,L-methionine moiety exhibited promising activities against Bacillus anthracis and Bacillus cereus. nih.gov

The introduction of different substituents at the C-2 and C-5 positions of the thiadiazole ring significantly influences the antibacterial efficacy. For example, some 2,5-disubstituted 1,3,4-thiadiazoles with a 4-NO2 C6H4 substituent were found to be active, showing a broad spectrum of activity. gavinpublishers.com Furthermore, research into 2-(3', 5' - dichlorobenzo[b]thiophen - 2' -yl) - 5 - arylamino - 1,3,4 - Thiadiazoles revealed that a nitro phenyl-containing compound showed 98% inhibition against Mycobacterium tuberculosis H37Rv. gavinpublishers.com

Antifungal Activity against Fungal Pathogens (e.g., C. albicans, A. niger)

The 1,3,4-thiadiazole scaffold is a key feature in various compounds investigated for their antifungal properties. nih.gov Studies have demonstrated that derivatives can exhibit significant activity against pathogenic fungi like Candida albicans and Aspergillus niger. gavinpublishers.comderpharmachemica.com

For example, a series of 1,2,4–triazolo-[3,4-b]-1,3,4-thiadiazole derivatives, which fuse the 1,2,4-triazole (B32235) and 1,3,4-thiadiazole rings, were synthesized and tested. derpharmachemica.com Within this series, compounds bearing a hydroxyphenyl ring at the 6th position of the triazolo-thiadiazole structure exhibited significant antifungal activity against C. albicans and A. niger, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml. derpharmachemica.com In another study, a derivative identified as 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) was found to be one of the most active agents against various Candida species, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov The mechanism of this compound was suggested to involve the disruption of cell wall biogenesis. nih.gov

Research on other derivatives, such as 2,4-dichlorophenyl substituted compounds, also showed potent activity against C. albicans ATCC 10231 with an MIC value of 5 µg/mL, which was comparable to the standard drug fluconazole. nih.gov

Antiparasitic Research

The antiparasitic potential of 1,3,4-thiadiazole derivatives has been an area of active investigation. Research has particularly focused on activity against protozoan parasites such as Toxoplasma gondii and Trypanosoma brucei. nih.govnih.gov

A study focused on tris-1,3,4-thiadiazole derivatives, synthesized from the precursor 2,5-dimercapto-1,3,4-thiadiazole (B142945), tested their efficacy in a mouse model infected with the acute RH strain of T. gondii. nih.gov The results demonstrated that one of the compounds achieved a significant reduction in the parasite count in brain tissues by 82.6%, and in liver and spleen tissues by over 64%. nih.gov

In other research, 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives were evaluated for their activity against Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.govmdpi.com Many of these compounds showed submicromolar IC50 values against the parasite, with one derivative being among the most potent nitro-containing agents reported against HAT in vitro. nih.gov An in vivo acute mouse model of HAT also showed an acceptable cure rate for one of the tested compounds. nih.govmdpi.com

Exploration of Antiproliferative and Anticancer Mechanisms

The 1,3,4-thiadiazole ring is a prominent scaffold in the design of novel anticancer agents, with derivatives showing a wide range of cytotoxic and mechanistic activities.

In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., HCT-116, Hep-G2, MCF-7, A549)

Numerous studies have evaluated the in vitro cytotoxic effects of 1,3,4-thiadiazole derivatives against various human cancer cell lines. These compounds have demonstrated moderate to high activity. For example, pyrazole-based 1,3,4-thiadiazoles were tested against human hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung cancer (A549) cell lines, with some showing significant activity. nih.gov

In one study, a thieno[2,3-d]pyrimidine (B153573) derivative containing an isoxazole (B147169) moiety exhibited potent cytotoxicity against A549, HCT116, and MCF-7 cell lines, with IC50 values significantly lower than the reference drug. researchgate.net Another series of 1,3,4-thiadiazole hybrids were designed as potential EGFR inhibitors and tested against colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cell lines. researchgate.net

Enzyme Inhibition Studies (e.g., EGFR, CDK-2, HDAC1, Tyrosinase, SHP1)

The anticancer activity of 1,3,4-thiadiazole derivatives is often linked to their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival.

Histone Deacetylase (HDAC) Inhibition: A series of 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives were designed as HDAC inhibitors with DNA binding affinity. nih.gov One compound, 4j, exhibited potent inhibitory activity against HDAC1 with an IC50 of 15 nM and displayed stronger antiproliferative activity in tested tumor cell lines compared to the approved HDAC inhibitor SAHA. nih.gov Western blot analysis confirmed its mechanism by showing an enhanced acetylation of histone H3. nih.gov Other 5-aryl-1,3,4-thiadiazole-based hydroxamic acids also showed strong HDAC inhibition and potent cytotoxicity against human cancer cell lines. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: Nortopsentin analogs, where the central imidazole (B134444) ring was replaced by a 1,3,4-thiadiazole moiety, were synthesized and evaluated for antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. nih.gov The most potent compounds showed submicromolar to micromolar EC50 values and were found to arrest the cell cycle. A specific ELISA demonstrated the inhibition of CDK1 activity, a key regulator of cell cycle progression. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: A series of new 1,3,4-thiadiazole hybrids were designed and synthesized as promising EGFR inhibitors. researchgate.net Their antiproliferative efficacy was tested on HCT-116, HepG-2, and MCF-7 cell lines, with docking studies suggesting that these hybrids competitively inhibit tyrosine kinase by binding to the ATP site. researchgate.net

Mechanistic Research on DNA Interference

Mechanistic studies into how 1,3,4-thiadiazole derivatives interact with DNA are an emerging area of interest. Research has explored the potential for these compounds to act as DNA binders and interfere with DNA-related enzymatic processes.

Detailed research findings indicate that incorporating a DNA-binding fragment into histone deacetylase (HDAC) inhibitors is an effective strategy. nih.gov A series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives were designed and synthesized to function as HDAC inhibitors with DNA binding affinity. nih.gov Among the synthesized compounds, one derivative, 4j, not only demonstrated effective DNA binding but also exhibited potent inhibitory activity against HDAC1 with an IC₅₀ of 15 nM. nih.gov This dual-action capability suggests that the 1,3,4-thiadiazole scaffold can be a viable backbone for developing agents that interfere with DNA integrity and function, leading to significant antiproliferative effects in tumor models. nih.gov

Table 1: Research Findings on DNA Interference by 1,3,4-Thiadiazole Derivatives

| Compound Series | Mechanism Studied | Key Findings | Reference |

|---|---|---|---|

| 2,5-diphenyl-1,3,4-thiadiazole hydroxamates | HDAC inhibition and DNA binding | Compound 4j effectively bound to DNA and showed potent HDAC1 inhibition (IC₅₀ = 15 nM). | nih.gov |

Tubulin Polymerization Inhibition Research

The inhibition of tubulin polymerization is a key mechanism for anticancer agents, as it disrupts microtubule dynamics and arrests cell division. While direct studies on 2,5-Bis(carboxymethylthio)-1,3,4-thiadiazole are not prominent, related heterocyclic structures incorporating the thiadiazole moiety have been investigated for this activity.

Research into more complex systems, such as imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazole-linked oxindoles, has shown potent anti-proliferative activity. Certain compounds in this series were found to cause an accumulation of cells in the G2/M phase of the cell cycle, directly inhibit tubulin assembly, and increase levels of cyclin-B1 protein. These findings highlight the potential of thiadiazole-containing scaffolds to interfere with microtubule formation, a critical process for cell proliferation.

Antiviral Activity Assessments (e.g., Anti-Influenza, Anti-HBV, Anti-HIV)

The 1,3,4-thiadiazole nucleus is a recognized scaffold in the development of antiviral agents, with various derivatives showing activity against a range of viruses. mdpi.comnih.gov

Studies have demonstrated that 2-amino-1,3,4-thiadiazole (B1665364) derivatives can exhibit significant anti-HIV-1 activity. nih.gov Although often less potent than standard drugs like zidovudine, these compounds have shown activity in the micromolar range, suggesting the 2-amino-1,3,4-thiadiazole moiety is a promising group for developing new anti-HIV agents. nih.gov Other research has identified certain 1,3,4-thiadiazole derivatives as promising anti-HIV-1 agents with no signs of in vitro cytotoxicity. arkat-usa.org Furthermore, specific derivatives have been synthesized and evaluated for activity against Hepatitis B Virus (HBV), with findings indicating that substitutions at the 5th position and modification of the sulfide (B99878) group can enhance the inhibition of HBV DNA. mdpi.com Research has also been conducted on the anti-influenza activity of novel thiadiazole-based scaffolds. cumhuriyet.edu.tr

Table 2: Preclinical Antiviral Activity of 1,3,4-Thiadiazole Derivatives

| Compound Class | Virus Tested | Summary of Findings | Reference |

|---|---|---|---|

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | Showed significant anti-HIV-1 activity at micromolar concentrations. | nih.gov |

| 2-(naphthalen-2-yloxy)-N-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl] acetamides | HIV-1 and HIV-2 | One compound identified as showing the best activity against both viral strains. | arkat-usa.org |

| 1,3,4-Thiadiazole derivatives | Hepatitis B Virus (HBV) | Substitution of a methyl group at the 5th position and replacement of a sulfide with a sulfinyl group increased inhibition of HBV DNA. | mdpi.com |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | Compound E2 exhibited better protective activity (EC₅₀ = 203.5 µg/mL) than the commercial agent ningnanmycin. | mdpi.com |

Anticonvulsant Activity in Preclinical Models

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of anticonvulsant agents. sphinxsai.comnih.gov Numerous studies have evaluated 2,5-disubstituted derivatives in preclinical models of epilepsy.

Anticonvulsant potential is commonly assessed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov In one study, a series of novel N(1)-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-semicarbazones were synthesized and evaluated, with several compounds demonstrating marked anticonvulsant properties in both MES and scPTZ tests. nih.gov Another study on carboxamide derivatives of 1,3,4-thiadiazole found that a bromo-substituted compound showed significant protection against pentylenetetrazole-induced convulsions. sphinxsai.com The mechanism of action for some thiadiazole derivatives is thought to involve the GABAa pathway, preventing neuron firing. nih.gov

Table 3: Anticonvulsant Activity of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

| Compound Series | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| N(1)-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl]-semicarbazones | MES and scPTZ | Compound 19 showed significant activity in both models; compounds 8, 13, 15, and 16 also showed marked activity. | nih.gov |

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | PTZ-induced convulsions | Showed significant protection against convulsions. | sphinxsai.com |

| 2,5-disubstituted-1,3,4-thiadiazole derivatives | MES test | A trifluoromethyl disubstituted compound showed excellent anticonvulsant potency (75.81%). | researchgate.net |

Anti-inflammatory and Analgesic Research

Derivatives of 1,3,4-thiadiazole have been widely investigated for their potential anti-inflammatory and analgesic effects. mdpi.comnih.gov Preclinical studies typically employ models such as carrageenan-induced paw edema to assess anti-inflammatory activity and hot plate or writhing tests for analgesic evaluation.

In one study, a series of 2-substituted acetamido-5-aryl-1,3,4-thiadiazoles were evaluated. While none of the compounds showed analgesic activity in the hot wire analgesiometer test, some compounds exhibited moderate to good anti-inflammatory activity in the carrageenan-induced rat paw edema model. researchgate.net Another study of novel Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole identified a compound, 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole, with a superior analgesic and anti-inflammatory profile and low gastric ulceration incidence. thaiscience.info

Table 4: Anti-inflammatory and Analgesic Research on 1,3,4-Thiadiazole Derivatives

| Compound Series | Activity Tested | Key Findings | Reference |

|---|---|---|---|

| 2-substituted acetamido-5-aryl-1,3,4-thiadiazoles | Anti-inflammatory | Compound 9 showed very good activity (51% paw edema inhibition), comparable to the standard drug. | researchgate.net |

| Schiff bases of 2,5-disubstituted-1,3,4-thiadiazole | Analgesic & Anti-inflammatory | Compound 6f demonstrated a superior profile for both activities. | thaiscience.info |

| 2,5-disubstituted-1,3,4-oxadiazoles (related azole) | Anti-inflammatory | Compounds 3f and 3i showed 46.42% and 50% inflammation inhibition, respectively. | nih.gov |

Investigations into Antioxidant Activity

The antioxidant potential of 1,3,4-thiadiazole derivatives has been the subject of numerous investigations, with studies employing various in vitro assays to determine their free radical scavenging capabilities. mdpi.com

A novel series of 5-substituted-1,3,4-thiadiazole-2-thiols was designed and evaluated for antioxidant activity using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. researchgate.net The results showed that three compounds exhibited very high antioxidant activities, marking them as promising lead compounds for the development of new antioxidant agents. researchgate.net Another study focused on 1,3,4-thiadiazole derivatives of thiazolidinone found that two compounds, TZD 5 and TZD 3, exhibited promising antioxidant activity in the DPPH assay, with IC₅₀ values of 27.50 µM and 28.00 µM, respectively, which were comparable to the ascorbic acid standard. saudijournals.com

Table 5: Research Findings on Antioxidant Activity of 1,3,4-Thiadiazole Derivatives

| Compound Series | Assay Used | Key Findings | Reference |

|---|---|---|---|

| 5-substituted-1,3,4-thiadiazole-2-thiols | ABTS and DPPH | Compounds 3b, 3d, and 3h showed very high antioxidant activities. | researchgate.net |

| 1,3,4-thiadiazole linked 4-thiazolidinone (B1220212) derivatives | DPPH | Compounds TZD 5 (IC₅₀ = 27.50µM) and TZD 3 (IC₅₀ = 28.00µM) showed promising activity. | saudijournals.com |

| Thiazolidin-4-one derivatives with 1,3,4-thiadiazole moiety | DPPH | Analogue D-16 was the most potent derivative (IC₅₀ = 22.3 µM) compared to ascorbic acid (IC₅₀ = 111.6 µM). | nih.gov |

Diuretic Activity in Animal Models

The 1,3,4-thiadiazole core is present in established diuretic drugs like acetazolamide (B1664987) and methazolamide, which act as carbonic anhydrase inhibitors. nuph.edu.ua This has prompted further research into novel derivatives for diuretic and saluretic (electrolyte excretion) effects.

A study involving the synthesis of novel 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives found that several compounds demonstrated a high level of diuretic action in a white rat model. nuph.edu.uabiopolymers.org.ua The most active compounds were further studied for their effects on electrolyte excretion (kaliuretic, saluretic, and natriuretic properties). biopolymers.org.ua Another study evaluated 5- and 2-thioate derivatives of 1,3,4-thiadiazoles in Swiss albino mice, observing an increase in the urinary excretion of both water and electrolytes. nih.gov The research noted that 5-methyl-substituted derivatives showed a more significant increase in excretion compared to 5-amino-substituted derivatives. nih.gov

Table 6: Diuretic Activity of 1,3,4-Thiadiazole Derivatives in Animal Models

| Compound Series | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | White rats | 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives (2a, 2c, 2e) were the most active. | nuph.edu.uabiopolymers.org.ua |

| 5- and 2-thioate derivatives of 1,3,4-thiadiazoles | Swiss albino mice | 5-methyl-substituted derivatives showed significant increases in water and electrolyte excretion. Highest activity (0.82) recorded for a para-nitro-substituted derivative. | nih.gov |

Hypoglycemic and Antihyperlipidemic Mechanism Research

Extensive literature searches did not yield specific preclinical research or mechanistic studies on the hypoglycemic and antihyperlipidemic activity of this compound. Consequently, there is no available data detailing its potential mechanisms of action, such as Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) agonism or α-glucosidase inhibition, for this particular compound.

While the broader class of 1,3,4-thiadiazole derivatives has been a subject of investigation for various biological activities, including potential antidiabetic and antihyperlipidemic effects, the specific actions of the this compound derivative remain uncharacterized in the scientific literature discovered. Studies on other molecules within the 1,3,4-thiadiazole family have explored mechanisms like PPAR-α agonism and α-glucosidase inhibition. For instance, research has been conducted on compounds such as 2,5-bis(4-hydroxybenzylidenamino)-1,3,4-thiadiazole as a potential PPARα agonist. Similarly, other distinct 1,3,4-thiadiazole derivatives have been assessed for their capacity to inhibit α-glucosidase.

However, it is crucial to note that these findings are specific to the chemical structures investigated in those studies and cannot be extrapolated to this compound, as minor changes in chemical structure can lead to significant differences in biological activity.

As a result of the absence of specific research on this compound, no detailed research findings or data tables on its hypoglycemic and antihyperlipidemic mechanisms can be provided at this time.

Coordination Chemistry and Ligand Design

Role of 2,5-Bis(carboxymethylthio)-1,3,4-Thiadiazole as a Ligand

This compound (BCTTD) is a multifunctional ligand characterized by several potential coordination sites. The central 1,3,4-thiadiazole (B1197879) ring contains two nitrogen atoms and one sulfur atom, all of which possess lone pairs of electrons available for coordination. researchgate.net Additionally, the two exocyclic thioether sulfur atoms and the oxygen atoms of the terminal carboxylate groups on the side chains serve as effective donor sites. This polydentate nature allows BCTTD to act as a chelating agent or a bridging ligand, connecting multiple metal centers. nih.gov

The symmetrical structure of BCTTD is particularly advantageous for the construction of polynuclear complexes and coordination polymers. nih.gov The flexibility of the carboxymethylthio side arms allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, influencing the final architecture of the resulting complex. mdpi.com

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Ni(II), Ag(I))

Metal complexes of BCTTD and related 1,3,4-thiadiazole derivatives are typically synthesized through self-assembly methods, where the ligand and a metal salt are combined in a suitable solvent system. researchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration.

For instance, a two-dimensional (2D) coordination polymer of Cadmium(II) has been synthesized using a derivative, 2,5-(s-acetic acid)dimercapto-1,3,4-thiadiazole (H₂ADTZ), which is the protonated form of the BCTTD ligand. mdpi.com Studies on similar 1,3,4-thiadiazole-2,5-dithiol (B7761095) based crown ethers have demonstrated successful complexation with a range of metal ions, including Ag(I), Cu(II), Ni(II), Pb(II), and Cd(II), indicating the broad applicability of this ligand class. researchgate.net

The characterization of these metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide evidence of metal-ligand bond formation. For example, a shift in the stretching frequencies of the C=N and C-S bonds within the thiadiazole ring, as well as the COO⁻ group of the carboxylate arms, indicates their involvement in coordination. mdpi.comresearchgate.net

UV-Visible Spectroscopy: This technique helps in understanding the electronic transitions within the complex and provides information about the coordination geometry around the metal ion. researchgate.netnih.gov

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand in the complex. researchgate.net

Below is a table summarizing typical characterization data for a metal complex of a 1,3,4-thiadiazole derivative.

| Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |

| IR Spectroscopy | C=N stretch at ~1600 cm⁻¹ | Shift to lower or higher frequency | Involvement of thiadiazole nitrogen in coordination. nih.gov |

| Asymmetric COO⁻ stretch at ~1580 cm⁻¹ | Shift in frequency | Coordination via carboxylate oxygen. | |

| Symmetric COO⁻ stretch at ~1400 cm⁻¹ | Shift in frequency | Coordination via carboxylate oxygen. | |

| UV-Visible Spectroscopy | Ligand-based π→π* transitions | New bands appear (d-d transitions, LMCT) | Formation of coordination complex and information on geometry. researchgate.net |

| X-ray Diffraction | N/A | Provides exact bond lengths and angles | Confirms coordination sites and geometry. researchgate.net |

Chelation Behavior and Coordination Modes

The rich array of donor atoms (N, S, O) in this compound allows for a variety of chelation behaviors and coordination modes. The specific mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. researchgate.net

Common coordination modes observed for 1,3,4-thiadiazole derivatives include:

Bridging Coordination: The ligand can bridge two or more metal centers. This is frequently achieved through the two nitrogen atoms of the thiadiazole ring, as seen in a bimetallic rhenium(I) complex where each ring nitrogen coordinates to a different metal center. researchgate.net The symmetrical nature of BCTTD makes it an ideal bridging ligand for creating extended networks. nih.gov

Chelating Coordination: The ligand can form a chelate ring by coordinating to a single metal center through multiple donor atoms. For example, chelation can occur via a thiadiazole nitrogen and a donor atom from one of the side arms, such as a thioether sulfur or a carboxylate oxygen. nih.gov

Monodentate Coordination: Less commonly, the ligand may coordinate through a single donor atom.

In the known 2D Cd(II) coordination polymer containing the BCTTD scaffold, the ligand acts as a bridging spacer, linking the metal centers to form the extended network. mdpi.com The flexibility of the thioether linkage in the side chains allows for greater diversity in coordination modes compared to more rigid ligands. mdpi.com

Influence of Coordination on Biological Activity

The biological activity of 1,3,4-thiadiazole derivatives can be significantly altered upon coordination with metal ions. granthaalayahpublication.org It is a well-established principle in medicinal inorganic chemistry that complexation can enhance the pharmacological efficacy of an organic ligand. researchgate.net This enhancement is often attributed to chelation theory, which suggests that upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This process increases the lipophilicity of the complex, facilitating its penetration through the lipid membranes of microorganisms. researchgate.net

For various metal complexes of 1,3,4-thiadiazole derivatives, studies have shown that the complexes exhibit greater antimicrobial activity against certain bacterial strains compared to the free, uncoordinated ligand. mdpi.comnih.govsemanticscholar.org While specific studies on the biological activity of BCTTD metal complexes are limited, the general trend observed for this class of compounds suggests that its coordination complexes would likely possess enhanced biological properties.

Application in Coordination Architectures

The ability of symmetrical bis-thiadiazole ligands like BCTTD to act as versatile linkers is highly valuable in the design of coordination architectures, such as Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These materials are constructed from metal ions or clusters connected by organic ligands, resulting in one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and sensing. mdpi.com

Symmetrical bis-1,3,4-thiadiazole-containing ligands have been specifically shown to tune the framework formation of silver(I) coordination architectures. nih.govmdpi.com The length and flexibility of the spacer group connecting the thiadiazole units are critical in determining the final structure. mdpi.com In the case of BCTTD, the carboxymethylthio groups provide flexible linkers that can lead to the formation of diverse and stable frameworks. The 2D Cd(II) coordination polymer built from a BCTTD-type ligand is a prime example of its successful application in creating extended solid-state structures. mdpi.com

Structure Activity Relationship Sar and Pharmacophore Modeling

Correlation Between Substituent Effects and Biological Efficacy

For derivatives of the parent compound, 2,5-dimercapto-1,3,4-thiadiazole (B142945), the nature of the thioether linkage and the terminal groups are critical for activity. The introduction of carboxymethyl groups, resulting in 2,5-Bis(carboxymethylthio)-1,3,4-thiadiazole, imparts specific physicochemical properties that can influence its interaction with biological targets.

The electronic properties of substituents on the 1,3,4-thiadiazole (B1197879) core and its side chains are a key determinant of biological activity. While specific studies on this compound are limited, research on analogous 1,3,4-thiadiazole derivatives provides valuable insights.

Electron-withdrawing groups (EWGs) , such as nitro or halo groups, when incorporated into the structure of 1,3,4-thiadiazole derivatives, have been shown to enhance certain biological activities. For instance, in a series of 2-phenylamino-5-(substituted-phenyl)-1,3,4-thiadiazoles, the presence of a fluorine atom (an EWG) on the phenyl ring resulted in the highest inhibitory activity against Mycobacterium tuberculosis. nih.gov This suggests that the presence of EWGs can modulate the electronic distribution within the molecule, potentially leading to stronger interactions with target enzymes or receptors. The 1,3,4-thiadiazole ring itself is considered an electron-deficient system, a characteristic that is influenced by the nature of its substituents. nih.gov

Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, can also positively influence biological efficacy, depending on the specific therapeutic target. In some cases, EDGs can increase the electron density of the heterocyclic system, which may be favorable for certain binding interactions. For example, studies on other heterocyclic systems have shown that the presence of an electron-donating group can enhance antibacterial activity. researchgate.net

In the context of this compound, the carboxylic acid groups (-COOH) can be considered as electron-withdrawing. Modifications of these groups, for instance, by esterification or amidation, would alter the electronic nature and could lead to a significant change in biological activity.

| Substituent Type | General Effect on 1,3,4-Thiadiazole Derivatives | Potential Impact on this compound |

|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO2, -Cl, -F) | Often enhances antimicrobial and anticancer activities by modifying molecular electronics. nih.govnih.gov | Further substitution on the carboxymethyl moiety with EWGs could potentially modulate activity. |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | Can increase biological activity depending on the target, possibly by enhancing binding affinity. researchgate.net | Modification of the carboxymethyl groups to include EDGs might alter the therapeutic profile. |

Stereochemistry plays a pivotal role in the biological activity of chiral molecules. While this compound itself is not chiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct pharmacological profiles. For instance, the spatial arrangement of substituents can significantly affect the binding affinity of a molecule to its target.

In a study of 5-arylimino-1,3,4-thiadiazole derivatives, the stereochemistry around the iminophenyl double bond was established as the Z-isomer, which was found to be crucial for its observed biological activity. mdpi.com This highlights the importance of stereochemical control in the design of bioactive 1,3,4-thiadiazole derivatives. For derivatives of this compound, the introduction of chiral substituents on the carboxymethyl side chains could lead to enantiomers or diastereomers with potentially different biological activities.

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features of a molecule required for its biological activity. For the 1,3,4-thiadiazole class of compounds, several pharmacophore models have been developed for various therapeutic targets.

A pharmacophore model for anticonvulsant activity in a series of 2,5-disubstituted 1,3,4-thiadiazoles identified four essential binding sites. nih.gov Another study focusing on c-Met receptor inhibitors identified a pharmacophore model for 2,5-disubstituted-1,3,4-thiadiazole derivatives that consisted of hydrophobic areas and hydrogen bond acceptor/donor features. nih.gov

For this compound, a hypothetical pharmacophore model would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the carboxyl groups and the nitrogen atoms of the thiadiazole ring.

Hydrogen Bond Donors: The hydroxyl group of the carboxylic acids.

Hydrophobic/Aromatic Features: The 1,3,4-thiadiazole ring itself can participate in hydrophobic interactions.

The symmetrical nature of this compound with two carboxymethylthio arms suggests that it could potentially interact with two binding sites on a target protein simultaneously.

Rational Design of Novel this compound Derivatives

The rational design of novel derivatives of this compound can be guided by the established SAR principles of the 1,3,4-thiadiazole scaffold. The goal is to optimize the therapeutic properties while minimizing potential toxicity.

Key strategies for the rational design of new analogues include:

Modification of the Carboxylic Acid Groups: Esterification or amidation of the carboxyl groups can alter the solubility, lipophilicity, and hydrogen bonding capacity of the molecule. This can lead to improved pharmacokinetic properties and potentially enhanced biological activity.

Introduction of Different Linkers: Varying the length and nature of the linker between the thiadiazole core and the terminal functional groups can influence the molecule's flexibility and ability to adopt an optimal conformation for binding to its target.

Bioisosteric Replacement: The carboxylic acid groups could be replaced with other acidic moieties, such as tetrazoles, to potentially improve metabolic stability and oral bioavailability.

The synthesis of various 2,5-disubstituted 1,3,4-thiadiazoles often starts from 2,5-dimercapto-1,3,4-thiadiazole, which allows for the introduction of a wide variety of substituents at the 2 and 5 positions. researchgate.netmdpi.com This synthetic accessibility makes the 1,3,4-thiadiazole scaffold an attractive starting point for the development of new therapeutic agents.

| Design Strategy | Rationale | Example Modification |

|---|---|---|

| Modification of Carboxyl Groups | To improve pharmacokinetic properties and modulate binding interactions. | Conversion to esters or amides. |

| Varying Linker Length | To optimize the spatial orientation of functional groups for target binding. | Using longer or shorter alkyl chains in the thioether linkage. |

| Bioisosteric Replacement | To enhance metabolic stability and bioavailability. | Replacing -COOH with a tetrazole ring. |

Materials Science Applications in Research and Development

Integration into Polymer Systems for Organic Electronics